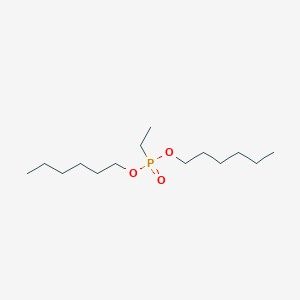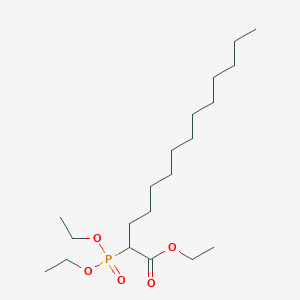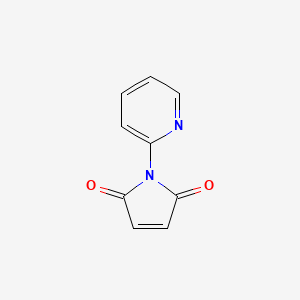
1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The combination of the pyridine and pyrrole rings in a single molecule allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the use of pyridin-2-yl-4-oxobutanal derivatives, which react with amines to form the desired compound . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The choice of reagents and solvents is crucial to minimize costs and environmental impact.
化学反应分析
Types of Reactions
1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine or pyrrole rings are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2) is commonly used for oxidation reactions.
Reduction: Sodium borohydride in methanol or ethanol is often used for reduction reactions.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield pyrrole derivatives with reduced functional groups.
科学研究应用
1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs due to its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its potential biological activities, including anti-fibrotic and anti-tubercular properties
Chemical Biology: It is used in the design of chemical probes to study biological processes and pathways.
作用机制
The mechanism of action of 1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in fibrosis or tuberculosis . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione: A similar compound with a pyrrolidine ring instead of a pyrrole ring.
Pyridin-2-yl derivatives: Compounds with similar pyridine rings but different functional groups.
Uniqueness
1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione is unique due to the combination of pyridine and pyrrole rings in a single molecule. This structural feature allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
67618-83-1 |
|---|---|
分子式 |
C9H6N2O2 |
分子量 |
174.16 g/mol |
IUPAC 名称 |
1-pyridin-2-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C9H6N2O2/c12-8-4-5-9(13)11(8)7-3-1-2-6-10-7/h1-6H |
InChI 键 |
NNXKHUXDXSVBTB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)N2C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



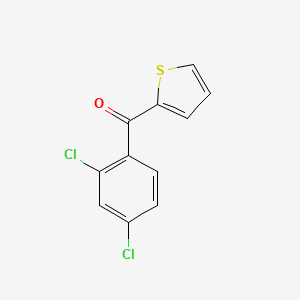
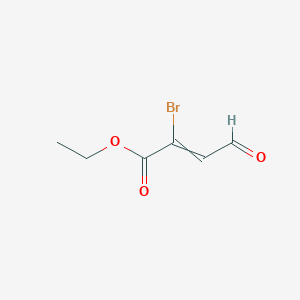
![2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14162675.png)
![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)

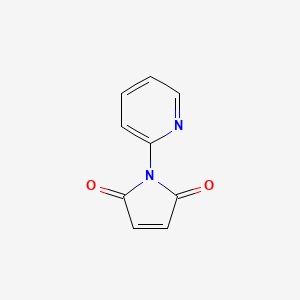
![9-Benzylidene-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14162705.png)
![10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid](/img/structure/B14162715.png)
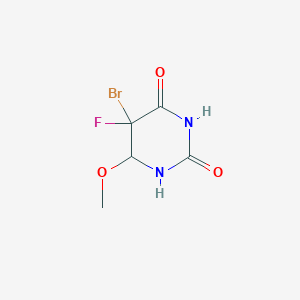

![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
